
1-Boc-7-Azaindol
Übersicht
Beschreibung
1-Boc-7-azaindole is a derivative of 7-azaindole, which is a heterocyclic compound that has gained significant attention due to its utility in various fields, particularly in medicinal chemistry. The 7-azaindole core is known for its bioisosteric properties, often serving as an alternative to indoles or purines in drug design . The addition of a tert-butoxycarbonyl (Boc) group to 7-azaindole enhances its utility by providing a protected form of the molecule that can be further manipulated in synthetic chemistry.
Synthesis Analysis
Several methods have been developed for the synthesis of 7-azaindole derivatives. One approach involves a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds, which yields highly substituted 7-azaindole derivatives . Another method employs microwave-assisted synthesis starting from nicotinic acid derivatives or 2,6-dichloropyridine, which accelerates the reaction and allows for further functionalizations . Acid-catalyzed synthesis from 3-alkynyl-2-aminopyridines has also been reported, resulting in 7-azaindoles with various substituents and demonstrating antimicrobial activity . Additionally, a palladium-catalyzed tandem coupling of gem-dichloroolefins with boronic acid provides a modular approach to synthesize different isomers of azaindoles .
Molecular Structure Analysis
The molecular structure of 7-azaindole derivatives can be complex and diverse. For instance, a 7-azaindole adduct of boroxine was found to bond through a B−N bond and an H···O hydrogen bond, exhibiting fluxionality in solution due to ligand dissociation/association processes . The variable denticity of 7-azaindolylborate ligands has been shown to accommodate different electronic requirements of metal centers, as demonstrated in rhodium derivatives .
Chemical Reactions Analysis
7-Azaindole derivatives participate in various chemical reactions, often forming complexes with metals. For example, a blue luminescent diborate compound with 7-azaindole anions has been synthesized, showing stability in air and luminescence properties . Complexes with Zn(II) and Cu(I) ions have been formed using a scorpionate borate ligand derived from 7-azaindole, displaying dynamic behavior in solution and luminescence . These reactions highlight the versatility of 7-azaindole derivatives in forming luminescent materials and potential applications in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-azaindole derivatives are influenced by their molecular structure and substituents. The luminescent properties of these compounds are of particular interest, with various derivatives exhibiting blue emission in the solid state and blue-green phosphorescent emission in solution at low temperatures . The fluxional behavior of these compounds in solution, as evidenced by variable temperature NMR experiments, indicates a dynamic equilibrium between different coordination states . These properties are essential for the development of new materials with potential applications in optoelectronics and sensing.
Wissenschaftliche Forschungsanwendungen
1-Boc-7-Azaindol: Eine vielseitige Verbindung in der wissenschaftlichen Forschung: This compound ist ein Derivat von Azaindol, das aufgrund seiner strukturellen Ähnlichkeit mit dem natürlich vorkommenden Nukleotid Adenin in der medizinischen Chemie weit verbreitet ist. Im Folgenden finden Sie einige einzigartige Anwendungen von this compound in der wissenschaftlichen Forschung:
Kinase-Inhibition
Azaindol-Derivate, einschließlich this compound, wurden umfassend als Kinase-Inhibitoren eingesetzt. Kinasen sind Enzyme, die eine entscheidende Rolle bei der Signaltransduktion und der Regulation zellulärer Aktivitäten spielen. Inhibitoren, die diese Enzyme anvisieren, können bei der Behandlung von Krankheiten wie Krebs wirksam sein .
Pharmakophore für therapeutische Ziele
Die globale Ringfunktionalisierung von 7-Azaindolen ermöglicht es ihnen, als Pharmakophore – Teile eines Molekülstruktur, die für seine biologische Aktivität verantwortlich sind – für verschiedene therapeutische Ziele zu dienen. Dies macht sie in der Arzneimittelforschung und -entwicklung wertvoll .
Fragmentbasierte Medikamentenentwicklung (FBDD)
This compound wird in FBDD-Programmen eingesetzt, wo es als Fragment dient, das mit schwacher Affinität an biologisch relevante Makromoleküle bindet. Diese Fragmente werden dann optimiert, um potentere Verbindungen zu entwickeln .
CDK9/Cyclin T- und Haspin-Inhibitoren
Auf der Suche nach neuen Therapeutika haben bestimmte 7-Azaindol-Derivate Aktivität als Inhibitoren gegen CDK9/Cyclin T und Haspin gezeigt – Proteine, die an der Zellzyklusregulation und Mitose beteiligt sind. Dies unterstreicht ihr Potenzial zur Entwicklung neuer Behandlungen für Krankheiten im Zusammenhang mit Zellproliferation .
Wirkmechanismus
Target of Action
1-Boc-7-azaindole, also known as N-Boc-7-azaindole or 1- (tert-Butoxycarbonyl)-7-azaindole , is a compound that has been used in the field of drug discovery Azaindoles, in general, are known to be pharmacophores for various therapeutic targets .
Mode of Action
It’s known that azaindoles, including 1-boc-7-azaindole, are often used as kinase inhibitors . Kinase inhibitors typically work by competitively binding to the ATP-binding site of the N- and C-terminal clefts in the catalytic domain of protein kinases, thereby preventing the phosphorylation of proteins .
Biochemical Pathways
Given its potential role as a kinase inhibitor , it can be inferred that 1-Boc-7-azaindole may affect various signaling pathways regulated by kinases.
Result of Action
As a potential kinase inhibitor , it can be inferred that 1-Boc-7-azaindole may inhibit the activity of certain kinases, thereby modulating the signaling pathways they regulate.
Safety and Hazards
Zukünftige Richtungen
Azaindoles, including 1-Boc-7-azaindole, continue to attract interest in the field of drug discovery due to their powerful medicinal properties . Future research will likely focus on the development of synthetic techniques for the functionalization of 7-azaindoles . This includes exploring novel methods for functionalization of the 7-azaindole template, with a focus on metal-catalyzed chemistry .
Eigenschaften
IUPAC Name |
tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZMGGUBXZBVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614438 | |
| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138343-77-8 | |
| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 138343-77-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




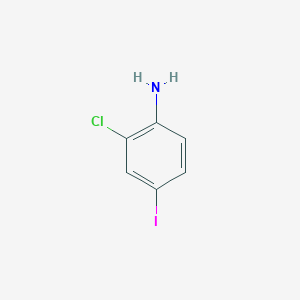
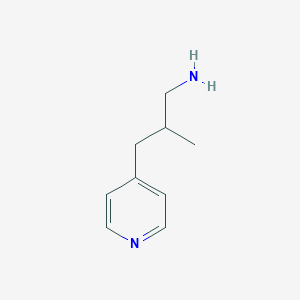
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)

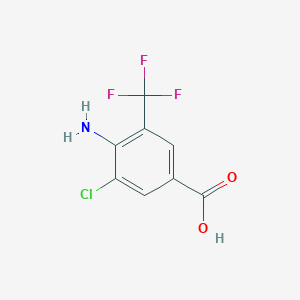
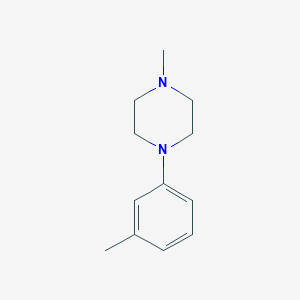

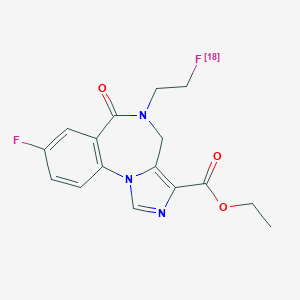
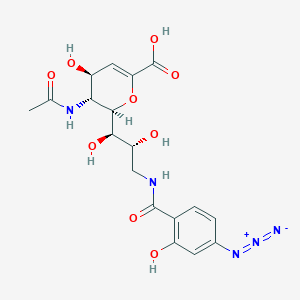
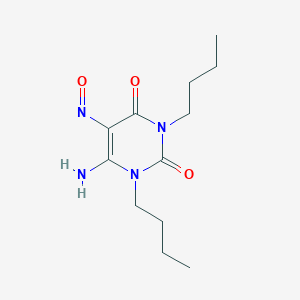
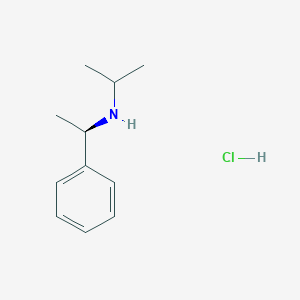
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)